molecular formula C5H7F3N4 B1419152 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 1157126-01-6

3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No. B1419152
CAS RN: 1157126-01-6
M. Wt: 180.13 g/mol
InChI Key: JNJNROJNNQBVCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine” are not available in the current literature .

Scientific Research Applications

Energetic Materials Synthesis

Compounds similar to 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine have been explored for their potential applications in the synthesis of energetic materials. These compounds, with their nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole bases, show promise in applications for nitrogen-rich gas generators due to their high positive heats of formation and significant energy contributions from their molecular backbones. Their physicochemical properties, influenced by azole rings and functional groups like amino and azido, have been extensively examined (D. Srinivas, V. Ghule, K. Muralidharan, 2014).

Heterocyclic Compound Synthesis

Another scientific application is in the synthesis of heterocyclic compounds containing perfluoroalkyl groups. Research has shown that reactions involving perfluoroalkenes and 1,2,4-triazole derivatives can lead to the formation of heterocyclic systems. These reactions offer insights into the cyclization paths and the effects of 1,3(N,S)-dinucleophile nature on nucleophilic addition, expanding the possibilities for synthesizing novel fluorinated heterocyclic structures (G. Furin, E. L. Zhuzhgov, 2005).

Microwave-Assisted Synthesis

The compound's scaffold, 1,2,4-triazole, is integral in microwave-assisted synthesis methods for producing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods offer efficient pathways to generate a diverse library of compounds, highlighting the versatility and potential of triazole-based structures in facilitating novel synthetic routes for medicinal and agricultural chemistry applications (L. Tan, F. Lim, A. Dolzhenko, 2017).

Photochemical Synthesis

Research into the photochemistry of fluorinated heterocyclic compounds has led to the development of expedient routes for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. These photochemical processes offer innovative approaches for creating target fluorinated structures, which could have implications in developing materials with unique properties (A. Pace, I. Pibiri, S. Buscemi, N. Vivona, L. Malpezzi, 2004).

Corrosion Inhibition

Triazole derivatives have been investigated for their potential as corrosion inhibitors on mild steel in acidic media. The inhibition efficiency of these compounds correlates with their concentration and temperature, providing insights into the application of triazole-based compounds in protecting metals from corrosion (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to potential enzyme inhibition or activation . Additionally, the triazole ring can form hydrogen bonds with target biomolecules, further influencing its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them . The trifluoromethyl group lowers the pKa of the compound, enhancing its interaction with biomolecules . Additionally, the triazole ring facilitates hydrogen bonding, which is crucial for its binding affinity . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it has been observed to have minimal toxic effects while exerting its biochemical actions . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, affecting its function and activity . Understanding its subcellular localization is essential for elucidating its mechanism of action .

properties

IUPAC Name

3,3,3-trifluoro-2-(1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)4(1-9)12-3-10-2-11-12/h2-4H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJNROJNNQBVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)C(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 2
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 3
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 4
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 5
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 6
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

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